molecular formula C12H21NO2S2 B169256 N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide CAS No. 146013-28-7

N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide

Cat. No.: B169256
CAS No.: 146013-28-7
M. Wt: 275.4 g/mol
InChI Key: WIUWFYRLRHCXNP-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a thiophene ring substituted with an isobutyl group at the 5-position and a sulfonamide group at the 2-position, where the nitrogen atom is further substituted with a tert-butyl group. The unique structure of this compound imparts specific chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the sulfonation of 5-isobutylthiophene followed by the introduction of the sulfonamide group. The reaction typically proceeds as follows:

    Sulfonation: 5-isobutylthiophene is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 2-position.

    Amidation: The resulting 5-isobutylthiophene-2-sulfonyl chloride is then reacted with tert-butylamine to form this compound.

The reaction conditions for these steps generally involve maintaining low temperatures and using anhydrous solvents to prevent hydrolysis and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its sulfonamide moiety, which is known for its pharmacological activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The thiophene ring and its substituents can also interact with various receptors and proteins, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butyl)-5-methylthiophene-2-sulfonamide: Similar structure but with a methyl group instead of an isobutyl group.

    N-(tert-Butyl)-5-ethylthiophene-2-sulfonamide: Similar structure but with an ethyl group instead of an isobutyl group.

    N-(tert-Butyl)-5-propylthiophene-2-sulfonamide: Similar structure but with a propyl group instead of an isobutyl group.

Uniqueness

N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide is unique due to the presence of the isobutyl group, which can influence its steric and electronic properties. This uniqueness can affect the compound’s reactivity, biological activity, and overall performance in various applications.

Properties

IUPAC Name

N-tert-butyl-5-(2-methylpropyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2S2/c1-9(2)8-10-6-7-11(16-10)17(14,15)13-12(3,4)5/h6-7,9,13H,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUWFYRLRHCXNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(S1)S(=O)(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467354
Record name N-tert-Butyl-5-(2-methylpropyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146013-28-7
Record name N-tert-Butyl-5-(2-methylpropyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-tert-Butylthiophene-2-sulfonamide (10 g, 0.046 mol, see step (a) above) was dissolved in THF (85 mL) under N2 and then cooled to −78° C. n-BuLi (1.6 M, 76.9 mL, 0.12 mol) was added via a syringe. The reaction mixture was stirred at −78° C. for 30 min. and then at −40° C. for 2 h. Iodo-2-methylpropane (10.5 mL, 0.09 mol) was added dropwise to the reaction mixture. The reaction mixture was stirred overnight at room temperature. The reaction was quenched with NH4Cl (aq.) and extracted with EtOAc. The combined organic phase was washed with brine and dried and concentrated in vacuo. The crude product was purified on column chromatography (hexanes:EtOAc (10:1)) to give the sub-title compound in 55% yield (7.0 g, 0.025 mol).
Quantity
10 g
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85 mL
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76.9 mL
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10.5 mL
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Yield
55%

Synthesis routes and methods II

Procedure details

The titled compound was prepared using the procedure described for the synthesis of 5-butyl-2-(N-t-butylaminosulfonyl)-thiophene by substituting isobutyliodide for butyliodide. Rf=0.37 (6:1 Hex/EtOAc).
Quantity
0 (± 1) mol
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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